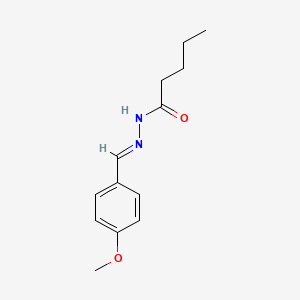![molecular formula C14H18ClN5O2 B5604152 1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazole carboxamide compounds involves multiple steps, starting from basic precursors like chlorobenzene derivatives. For instance, Kan et al. (2015) detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process, achieving an 88% yield and characterizing the product using 1H NMR and MS (Kan, 2015). This exemplifies the general approach to synthesizing complex triazole carboxamides, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of triazole carboxamides, including the target compound, is characterized by the presence of a triazole ring attached to a carboxamide group. The structural analysis often involves X-ray crystallography, NMR, and MS to determine the arrangement of atoms and the conformation of the molecule. For example, Ji et al. (2018) and Lu et al. (2017) have reported on the synthesis and crystal structure determination of similar compounds, highlighting the intricate molecular geometries and confirming the structural integrity through crystallographic methods (Ji et al., 2018); (Lu et al., 2017).
Chemical Reactions and Properties
Triazole carboxamides can undergo a variety of chemical reactions, including condensation, amination, and cyclization, depending on the functional groups present. These reactions are crucial for the synthesis and modification of the molecule for specific purposes. Shealy and O'dell (1971) discussed the synthesis and transformation of triazeno derivatives, highlighting the chemical reactivity and stability of these compounds under different conditions (Shealy & O'dell, 1971).
Physical Properties Analysis
The physical properties of triazole carboxamides, including the target compound, are determined by their molecular structure. These properties, such as melting point, solubility, and crystalline form, are essential for understanding the compound's behavior in various environments. The synthesis and analysis methods provide insights into these properties, although specific details for the target compound would require empirical data.
Chemical Properties Analysis
The chemical properties of triazole carboxamides, such as reactivity with other chemical agents, stability under various conditions, and potential for forming derivatives, are key to their application in chemical synthesis and pharmaceuticals. The work by Liu et al. (2006) on novel carboxamides demonstrates the exploration of chemical properties to evaluate biological activities (Liu et al., 2006).
properties
IUPAC Name |
1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2/c1-10-3-2-4-11(15)13(10)22-8-6-17-14(21)12-9-20(7-5-16)19-18-12/h2-4,9H,5-8,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCRLXCDBYPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCNC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)
![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)


![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)